1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3/c17-16(18)14(10-4-2-1-3-5-10)19(15(16)20)11-6-7-12-13(8-11)22-9-21-12/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLRXQFKSQWUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(C(C3=O)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the Difluoro Substituents: The difluoro groups are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Azetidinone Ring Formation: The azetidinone ring is formed through a cyclization reaction, typically involving a base-catalyzed intramolecular cyclization of an appropriate precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It affects cellular pathways related to cell cycle regulation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Azetidinone Derivatives
Compound : 1-{4-[1-(2,4-Difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethylazetidin-2-one (CAS: 320422-75-1)
- Core Structure : Azetidin-2-one with 3,3-dimethyl and 4-aryl substituents.
- Key Differences: Substituents: The dimethyl group at the 3-position vs. difluoro substitution in the target compound. Dimethyl groups increase lipophilicity, whereas fluorine enhances polarity and stability.
- Implications : The fluorinated analog may exhibit improved bioavailability and target selectivity due to fluorine’s electronegativity .
Benzodioxol-Containing Compounds with Different Cores
Pyrazoline Derivatives ()
- Core Structure : Pyrazoline ring with benzodioxole and furyl groups.
- Biological Activity : Exhibits dipeptidyl peptidase-4 (DPP-4) inhibition (IC₅₀ values: 0.98–1.24 µM) and low cytotoxicity (IC₅₀ > 100 µM in L929 fibroblasts) .
- Comparison: The benzodioxole group may contribute to DPP-4 inhibition in both pyrazolines and azetidinones. However, the azetidinone core’s rigidity and fluorine substitution could alter binding affinity or pharmacokinetics.
Quinazoline Derivatives ()
- Core Structure : Quinazolin-4(3H)-one with benzodioxole and phenyl groups.
- Biological Activity : Demonstrated antibacterial and antifungal properties, attributed to the quinazoline scaffold’s ability to intercalate DNA or inhibit enzymes .
- Comparison: While the benzodioxole moiety is shared, the azetidinone core lacks the planar structure of quinazoline, likely reducing DNA interaction but possibly improving solubility.
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Fluorine vs. Methyl Substitution : The target compound’s 3,3-difluoro group likely enhances metabolic stability and polarity compared to dimethyl analogs, making it more suitable for therapeutic applications requiring prolonged half-lives .
- Benzodioxole’s Role : Shared across analogs, this group may facilitate enzyme inhibition (e.g., DPP-4) or receptor binding, though core structure dictates specificity .
- Pharmacological Divergence: Unlike eutylone, the azetidinone core lacks stimulant activity, underscoring the importance of core structure in drug design .
Biological Activity
1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H14F2N2O3
- Molecular Weight : 318.29 g/mol
- IUPAC Name : 1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one
This structure features a benzodioxole moiety, which is known for its diverse biological activities, making it a promising scaffold for drug development.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For instance, compounds derived from this structure have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for related compounds ranged from 0.68 µM to 0.85 µM, indicating potent activity against this target while demonstrating low cytotoxicity towards normal cells (IC50 > 150 µM) .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro assays demonstrated efficacy against several cancer cell lines with IC50 values ranging from 26 to 65 µM . These findings suggest that derivatives of the benzodioxole structure can selectively target cancer cells while sparing normal cells.
The mechanism by which these compounds exert their biological effects often involves modulation of key metabolic pathways and enzyme activities. For example, the inhibition of α-amylase leads to reduced glucose absorption, which is beneficial in managing diabetes. Additionally, the anticancer activity may be linked to the induction of apoptosis in malignant cells through various signaling pathways .
Study on Antidiabetic Effects
In a study involving streptozotocin-induced diabetic mice, administration of a benzodioxole derivative resulted in a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses . This underscores the compound's potential as a therapeutic agent for diabetes management.
Anticancer Research
A separate investigation into the anticancer properties revealed that compounds with similar structural features exhibited significant cytotoxic effects on various cancer cell lines. The study emphasized the importance of further exploring these compounds for their potential use in cancer therapy .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Benzodioxole Derivative A | α-Amylase Inhibition | 0.68 | Antidiabetic |
| Benzodioxole Derivative B | Anticancer (HeLa Cells) | 26 | Cancer Treatment |
| Benzodioxole Derivative C | Anticancer (MCF-7 Cells) | 65 | Cancer Treatment |
| 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro... | Antidiabetic & Anticancer | Varies | Multiple Targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
